

A Comprehensive Spectroscopic Guide to Methyl 3-bromo-2-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-bromo-2-hydroxybenzoate

Cat. No.: B1422725

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Introduction

Methyl 3-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate. Its structural complexity, featuring an ester, a hydroxyl group, and a bromine atom on an aromatic ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **Methyl 3-bromo-2-hydroxybenzoate**. We will delve into Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental rationale, ensuring a thorough and validated understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for **Methyl 3-bromo-2-hydroxybenzoate** (Molecular Formula: $\text{C}_8\text{H}_7\text{BrO}_3$, Monoisotopic Mass: 229.95786 Da) will be used throughout this guide.^{[1][2]}

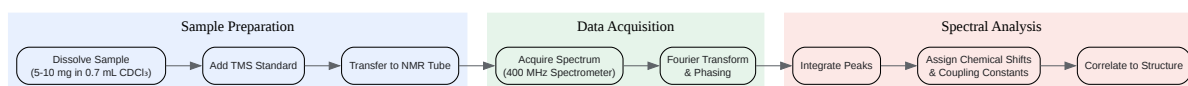
Caption: Structure of **Methyl 3-bromo-2-hydroxybenzoate** with IUPAC numbering.

Proton (^1H) NMR Spectroscopy

2.1 Principle & Experimental Rationale ^1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: A standard protocol involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and transferring it to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

- Solvent Choice:** CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, acidic protons, like the hydroxyl proton in this molecule, may undergo rapid exchange and appear as a broad, sometimes unobservable, signal. DMSO-d_6 is an excellent alternative as it forms hydrogen bonds with the -OH proton, slowing down exchange and resulting in a sharper, more defined peak that can be observed coupling to neighboring protons.
- Spectrometer Frequency:** Data is typically acquired on a 400 MHz or 500 MHz spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.



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Caption: Workflow for ^1H NMR analysis.

2.2 Data Summary and Interpretation

The following table summarizes the predicted ^1H NMR spectral data.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
~10.5 - 11.5	Singlet (broad)	1H	-	2-OH
~7.70	Doublet of Doublets (dd)	1H	$J \approx 8.0, 1.5$	H-6
~7.55	Doublet of Doublets (dd)	1H	$J \approx 8.0, 1.5$	H-4
~6.90	Triplet (t)	1H	$J \approx 8.0$	H-5
~3.95	Singlet (s)	3H	-	8-OCH ₃

Detailed Interpretation:

- **Hydroxyl Proton (2-OH):** This proton is highly deshielded due to the electronegativity of the oxygen atom and potential intramolecular hydrogen bonding with the adjacent carbonyl group. It typically appears as a broad singlet far downfield. In a DMSO- d_6 solvent, this peak would be sharper.
- **Aromatic Protons (H-4, H-5, H-6):** These three protons form an AMX spin system.
 - **H-5:** This proton is flanked by H-4 and H-6, both at a distance of 3 bonds (ortho-coupling). It will therefore appear as a triplet with a coupling constant of approximately 8.0 Hz. It is the most upfield of the aromatic signals due to being meta to the electron-withdrawing bromine and ester groups.
 - **H-4 and H-6:** These protons are ortho to H-5, resulting in a large coupling ($J \approx 8.0$ Hz). They are also meta to each other, resulting in a smaller coupling ($J \approx 1.5$ Hz). This leads to a doublet of doublets pattern for each. H-6 is typically the most downfield of the aromatic protons due to being ortho to the electron-withdrawing carbonyl group.
- **Methyl Protons (8-OCH₃):** These three protons are in an equivalent chemical environment and are not adjacent to any other protons, so they appear as a sharp singlet. The signal is

shifted downfield to ~3.95 ppm due to the deshielding effect of the adjacent oxygen atom.

- **Trustworthiness Check:** The integration values (1H:1H:1H:3H) directly correspond to the number of protons in each unique environment, validating the assignments. The observed splitting patterns and coupling constants are consistent with the substitution pattern on the aromatic ring.

Carbon-13 (^{13}C) NMR Spectroscopy

3.1 Principle & Experimental Rationale ^{13}C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its bonding and electronic environment.

Experimental Protocol: The same sample prepared for ^1H NMR can be used. ^{13}C NMR spectra are almost universally acquired with broadband proton decoupling.

- **Causality of Decoupling:** In a non-decoupled spectrum, ^{13}C - ^1H coupling would split each carbon signal into a multiplet, complicating the spectrum. Broadband proton decoupling irradiates all proton frequencies simultaneously, which collapses these multiplets into single sharp lines (singlets) for each unique carbon atom. This vastly simplifies interpretation and improves the signal-to-noise ratio.

3.2 Data Summary and Interpretation

The following table summarizes the predicted ^{13}C NMR spectral data.

Chemical Shift (δ) (ppm)	Assignment	Rationale
~170.0	C-7 (C=O)	Carbonyl carbons in esters appear in this characteristic downfield region.
~158.0	C-2 (C-OH)	Aromatic carbon attached to an electronegative oxygen atom is significantly deshielded.
~138.0	C-4	Aromatic CH carbon ortho to the bromine atom.
~130.0	C-6	Aromatic CH carbon ortho to the carbonyl group.
~120.0	C-5	Aromatic CH carbon.
~115.0	C-1	Quaternary aromatic carbon attached to the ester group.
~110.0	C-3 (C-Br)	Aromatic carbon attached to bromine; the "heavy atom effect" of bromine shifts this upfield relative to what might be expected based on electronegativity alone.
~52.5	C-8 (-OCH ₃)	Aliphatic carbon of the methyl ester group.

Detailed Interpretation:

- The spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
- The carbonyl carbon (C-7) is the most deshielded and appears furthest downfield.

- The aromatic carbons appear in the typical range of ~110-160 ppm. The carbon bearing the hydroxyl group (C-2) is the most downfield in this region due to the strong deshielding effect of the oxygen atom. The carbons attached to bromine (C-3) and the ester group (C-1) are quaternary and would typically show lower intensity peaks.
- The methyl carbon (C-8) is the only aliphatic carbon and appears furthest upfield.

Infrared (IR) Spectroscopy

4.1 Principle & Experimental Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern and convenient choice. A small amount of the solid is pressed against a high-refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

- **Why ATR?** This technique requires minimal sample preparation compared to traditional methods like KBr pellets. It is non-destructive and provides high-quality, reproducible spectra of solid samples.

4.2 Data Summary and Interpretation

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300 - 3000	Broad, Strong	O-H stretch (Phenolic hydroxyl)
~3070	Medium	C-H stretch (Aromatic)
~2960	Medium	C-H stretch (Aliphatic, -CH ₃)
~1680	Strong, Sharp	C=O stretch (Ester carbonyl)
~1600, ~1450	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Ester, Ar-O)
Below 800	Medium	C-Br stretch, C-H out-of-plane bending

Detailed Interpretation:

- **O-H Stretch:** A very prominent, broad absorption band is expected between 3300-3000 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of the varying strengths of hydrogen bonds in the solid state.
- **C=O Stretch:** A strong, sharp peak around 1680 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its position is slightly lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the 2-OH group.
- **C-O Stretches:** Strong bands around 1250 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester and the phenolic ether-like linkage.
- **Fingerprint Region:** The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-C bond stretching, various bending vibrations, and the C-Br stretch. While individual assignment is difficult, this region is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Mass Spectrometry (MS)

5.1 Principle & Experimental Rationale Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragment ions, can reveal key structural features.

Experimental Protocol: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam (~70 eV). This energetic process causes both ionization and extensive fragmentation.

- **Why EI?** While "harder" than other methods, EI is highly valuable because it generates reproducible fragmentation patterns that are compiled in extensive libraries. This fragmentation provides a structural fingerprint that is crucial for confirming the identity of the molecule.

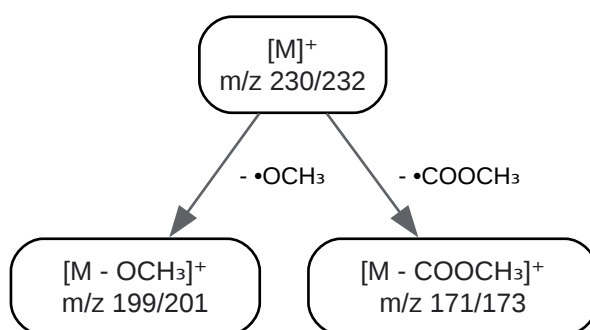
5.2 Data Summary and Interpretation

m/z	Relative Intensity	Assignment
230 / 232	~1:1	$[M]^+$ and $[M+2]^+$ Molecular Ions
199 / 201	~1:1	$[M - OCH_3]^+$
171 / 173	~1:1	$[M - COOCH_3]^+$
120	Variable	$[M - Br - OCH_3]^+$
92	Variable	$[M - Br - COOCH_3]^+$

Detailed Interpretation & Self-Validation:

- **The Bromine Isotope Pattern:** The most critical diagnostic feature is the presence of two molecular ion peaks of nearly equal intensity at m/z 230 and 232. This is the definitive signature of a molecule containing one bromine atom, as the natural isotopes ^{79}Br and ^{81}Br exist in an approximate 1:1 ratio. This observation provides an internal, self-validating check of the elemental composition.
- **Key Fragmentations:**

- Loss of a Methoxy Radical ($\bullet\text{OCH}_3$): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of 31 Da. This would produce a pair of fragment ions at m/z 199 and 201, which would also exhibit the 1:1 bromine isotope pattern.
- Loss of a Methoxycarbonyl Radical ($\bullet\text{COOCH}_3$): Cleavage of the bond between the ring and the ester group results in the loss of 59 Da, yielding ions at m/z 171 and 173.



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Caption: Key fragmentation pathways for **Methyl 3-bromo-2-hydroxybenzoate** in EI-MS.

Conclusion

The structural elucidation of **Methyl 3-bromo-2-hydroxybenzoate** is robustly achieved through a synergistic application of modern spectroscopic techniques. ¹H NMR confirms the proton count and their relative positions, while ¹³C NMR verifies the unique carbon skeleton. IR spectroscopy provides unequivocal evidence for the key hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and, critically, the presence of a single bromine atom through its characteristic isotopic signature. This multi-faceted dataset forms a comprehensive and self-validating spectroscopic profile essential for any scientist utilizing this compound in synthesis or development, ensuring both identity and purity.

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References

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